molecular formula C24H19Cl2N3O3 B11139043 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

Cat. No.: B11139043
M. Wt: 468.3 g/mol
InChI Key: GBCOBRZKXDKMMG-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound with a molecular formula of C24H19Cl2N3O4. This compound is known for its unique structure, which includes a pyrimidine ring substituted with amino and methoxyphenyl groups, and a phenol ring substituted with a dichlorobenzyl group.

Preparation Methods

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the pyrimidine ring. The synthetic route often includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H19Cl2N3O3

Molecular Weight

468.3 g/mol

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C24H19Cl2N3O3/c1-31-22-5-3-2-4-17(22)19-12-28-24(27)29-23(19)18-9-8-16(11-21(18)30)32-13-14-6-7-15(25)10-20(14)26/h2-12,30H,13H2,1H3,(H2,27,28,29)

InChI Key

GBCOBRZKXDKMMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O)N

Origin of Product

United States

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